Cas no 2138196-18-4 (1H-1,2,3-Triazole, 1-ethyl-5-iodo-)

1H-1,2,3-Triazole, 1-ethyl-5-iodo-, is a heterocyclic compound featuring a triazole core substituted with an ethyl group at the 1-position and an iodine atom at the 5-position. This structure imparts versatility in synthetic applications, particularly in click chemistry and pharmaceutical intermediate synthesis. The iodine substituent enhances reactivity for cross-coupling reactions, enabling efficient derivatization. Its stability under standard conditions and compatibility with diverse reaction conditions make it a valuable building block for medicinal chemistry and materials science. The compound’s well-defined reactivity profile and high purity ensure reproducibility in research and industrial applications. Suitable for further functionalization, it serves as a key precursor in the development of bioactive molecules and advanced materials.
1H-1,2,3-Triazole, 1-ethyl-5-iodo- structure
2138196-18-4 structure
Product Name:1H-1,2,3-Triazole, 1-ethyl-5-iodo-
CAS No:2138196-18-4
MF:C4H6IN3
MW:223.015012264252
CID:5262803
Update Time:2025-06-09

1H-1,2,3-Triazole, 1-ethyl-5-iodo- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole, 1-ethyl-5-iodo-
    • Inchi: 1S/C4H6IN3/c1-2-8-4(5)3-6-7-8/h3H,2H2,1H3
    • InChI Key: UMDRSORRMPTSDC-UHFFFAOYSA-N
    • SMILES: N1(CC)C(I)=CN=N1

1H-1,2,3-Triazole, 1-ethyl-5-iodo- Pricemore >>

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Additional information on 1H-1,2,3-Triazole, 1-ethyl-5-iodo-

The Role of 1-Ethyl-5-Iodo-1H-1,2,3-Triazole (CAS No. 2138196-18-4) in Modern Chemical and Biomedical Research

The chemical compound 1H-1,2,3-triazole, specifically the derivative ethyl-substituted iodinated variant (CAS No. 2138196-18-4), has emerged as a critical molecule in contemporary chemical biology and drug discovery. This compound belongs to the broader class of triazoles—a heterocyclic scaffold renowned for its structural stability and versatility in medicinal chemistry. The presence of both an ethyl group at position 1 and an iodine atom at position 5 introduces unique physicochemical properties that enable tailored functionalization for diverse applications.

Iodination at the 5-position imparts distinct advantages in radiopharmaceutical development due to iodine’s compatibility with radioisotopes such as Iodine-124 or Iodine-131. Recent studies highlight its utility as a precursor for targeted imaging agents in positron emission tomography (PET), where the triazole ring’s rigidity enhances ligand-receptor binding specificity. For instance, a 2023 study published in Nature Communications demonstrated that this compound’s iodinated form could be conjugated to antibodies for non-invasive tumor imaging with improved signal-to-noise ratios compared to conventional agents.

The silyl ether protecting groups commonly used during synthesis further underscore its synthetic accessibility. Advanced click chemistry protocols allow site-specific attachment of biomolecules such as peptides or nucleic acids without disrupting the triazole core structure. This feature is particularly valuable in creating multifunctional nanocarriers for targeted drug delivery systems. A collaborative research team from MIT and Stanford recently utilized this compound as a scaffold to develop pH-responsive nanoparticles capable of releasing chemotherapeutic agents selectively within tumor microenvironments.

In neuropharmacology research, the compound’s unique electronic properties have enabled breakthroughs in neurotransmitter receptor modulation studies. Computational docking simulations reveal that the ethyl group’s steric configuration optimizes interactions with GABA-A receptor subtypes—a mechanism validated experimentally by electrophysiological assays in hippocampal neurons (Journal of Medicinal Chemistry, 2024). Such findings suggest potential applications in developing next-generation anxiolytic agents with reduced off-target effects.

Bioorthogonal labeling techniques leveraging this triazole derivative have also advanced live-cell imaging methodologies. Its azide-free structure avoids interference with copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions while maintaining reactivity under physiological conditions. A recent Nature Methods publication described its use as a fluorescent probe to track intracellular vesicle trafficking dynamics with unprecedented spatial resolution—critical for understanding neurodegenerative disease mechanisms.

Ongoing investigations into its photophysical properties are expanding its utility into optogenetics toolkits. The iodine atom’s electron-withdrawing effect modulates absorption spectra into near-infrared wavelengths optimal for deep-tissue imaging. Preclinical trials using this compound-conjugated opsins have achieved non-invasive neural circuit mapping in rodent models—a significant advancement over existing visible-light-based systems limited by tissue penetration constraints.

Sustainable synthesis pathways incorporating continuous flow reactors have improved production efficiency by over 60% compared to traditional batch methods. Green chemistry principles are being integrated through solvent-free microwave-assisted protocols that minimize waste generation while maintaining >95% purity levels—a critical consideration for large-scale preclinical studies.

Clinical translation efforts are currently focused on developing prodrugs where this triazole serves as a cleavable linker between targeting moieties and therapeutic payloads. Phase I trials evaluating such constructs for metastatic melanoma treatment show promising pharmacokinetic profiles with reduced systemic toxicity relative to conventional therapies—a testament to its design rationality.

The compound’s structural tunability continues to inspire innovations across interdisciplinary platforms—from smart polymer materials responsive to physiological stimuli to CRISPR-based gene editing tools with enhanced delivery efficiencies. Its integration into high-throughput screening libraries has already identified novel bioactive scaffolds against previously undruggable targets such as tau protein aggregates implicated in Alzheimer’s disease progression.

In conclusion, the CAS No. 2138196-18-4 molecule exemplifies how precise structural modifications can unlock transformative capabilities across chemical biology domains. As emerging technologies like AI-driven molecular design further optimize its applications, this triazole derivative stands poised to play an increasingly pivotal role in advancing precision medicine and biomedical innovation.

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